Cas no 299423-78-2 (quinoline-3-carboximidamide)
quinoline-3-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Quinolinecarboximidamide
- Quinoline-3-Carboxamidine
- quinoline-3-carboximidamide
- 299423-78-2
- SCHEMBL5674933
- DTXSID50404392
- AKOS006292968
- CS-0529642
- EN300-1852613
- KPRVDOZCMGSORQ-UHFFFAOYSA-N
-
- MDL: MFCD05663372
- Inchi: 1S/C10H9N3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-6H,(H3,11,12)
- InChI Key: KPRVDOZCMGSORQ-UHFFFAOYSA-N
- SMILES: N1C=C(C(=N)N)C=C2C=CC=CC=12
Computed Properties
- Exact Mass: 171.079647300g/mol
- Monoisotopic Mass: 171.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 62.8Ų
quinoline-3-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1852613-1g |
quinoline-3-carboximidamide |
299423-78-2 | 1g |
$557.0 | 2023-08-31 | ||
| Enamine | EN300-1852613-5g |
quinoline-3-carboximidamide |
299423-78-2 | 5g |
$1614.0 | 2023-08-31 | ||
| Enamine | EN300-1852613-10g |
quinoline-3-carboximidamide |
299423-78-2 | 10g |
$2393.0 | 2023-08-31 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1600306-5g |
Quinoline-3-carboximidamide |
299423-78-2 | 98% | 5g |
¥23294.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1600306-10g |
Quinoline-3-carboximidamide |
299423-78-2 | 98% | 10g |
¥29425.00 | 2024-08-02 | |
| Enamine | EN300-1852613-0.05g |
quinoline-3-carboximidamide |
299423-78-2 | 0.05g |
$468.0 | 2023-08-31 | ||
| Enamine | EN300-1852613-0.1g |
quinoline-3-carboximidamide |
299423-78-2 | 0.1g |
$490.0 | 2023-08-31 | ||
| Enamine | EN300-1852613-0.25g |
quinoline-3-carboximidamide |
299423-78-2 | 0.25g |
$513.0 | 2023-08-31 | ||
| Enamine | EN300-1852613-0.5g |
quinoline-3-carboximidamide |
299423-78-2 | 0.5g |
$535.0 | 2023-08-31 | ||
| Enamine | EN300-1852613-1.0g |
quinoline-3-carboximidamide |
299423-78-2 | 1g |
$1172.0 | 2023-05-26 |
quinoline-3-carboximidamide Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on quinoline-3-carboximidamide
Introduction to Quinoline-3-carboximidamide (CAS No. 299423-78-2)
Quinoline-3-carboximidamide, a compound with the chemical identifier CAS No. 299423-78-2, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound, characterized by its quinoline core structure appended with a carboximidamide functional group, has garnered attention due to its potential applications in the development of novel therapeutic agents. The unique structural and electronic properties of quinoline derivatives, combined with the reactivity of the imidamide moiety, make this compound a promising candidate for further exploration in drug discovery.
The quinoline scaffold is well-documented for its biological activity, particularly in the context of antimicrobial and antimalarial agents. Historically, quinoline derivatives have been pivotal in the treatment of diseases such as malaria and have served as a foundation for numerous pharmacological investigations. The introduction of the carboximidamide group at the 3-position of the quinoline ring introduces new chemical handles that can be exploited for medicinal chemistry modifications. This modification not only enhances the compound's solubility and bioavailability but also opens up possibilities for selective interactions with biological targets.
In recent years, there has been a surge in research focused on developing new derivatives of quinoline-3-carboximidamide with enhanced pharmacological properties. One particularly exciting avenue has been the exploration of its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Preclinical studies have indicated that certain derivatives exhibit inhibitory activity against tyrosine kinases, which are critical in signal transduction pathways that drive tumor growth and metastasis. The carboximidamide group, being part of a highly versatile pharmacophore, allows for fine-tuning of binding interactions through structural modifications.
Moreover, quinoline-3-carboximidamide has shown promise in combating drug-resistant pathogens. The increasing prevalence of antibiotic-resistant bacteria and antiviral-resistant viruses necessitates the development of novel therapeutic strategies. Quinoline derivatives have demonstrated efficacy against a range of pathogens by interfering with essential biological processes such as DNA replication and protein synthesis. The incorporation of an imidamide group into the quinoline framework has been shown to improve binding affinity to target enzymes, thereby enhancing therapeutic efficacy.
The synthesis of quinoline-3-carboximidamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the complex quinoline core efficiently. The introduction of the carboximidamide functionality often involves condensation reactions between appropriate precursors under controlled acidic or basic conditions.
Biological evaluation of quinoline-3-carboximidamide derivatives has revealed intriguing insights into their mechanism of action. For instance, some derivatives have been found to exhibit inhibitory effects on topoisomerases, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compounds can disrupt DNA supercoiling and prevent proper genomic replication, leading to cell death in rapidly dividing cancer cells. Additionally, quinoline-3-carboximidamide-based compounds have shown potential as modulators of immune responses, making them candidates for immunotherapeutic applications.
The development of novel pharmaceutical agents requires rigorous testing to assess their safety and efficacy before they can be translated into clinical use. Preclinical studies involving cell culture assays and animal models are crucial for evaluating the pharmacokinetic properties, toxicity profiles, and therapeutic potential of quinoline-3-carboximidamide derivatives. These studies provide valuable data on dosing regimens, metabolic stability, and potential side effects, which are essential for guiding clinical trial design.
In conclusion, quinoline-3-carboximidamide (CAS No. 299423-78-2) represents a compelling compound in medicinal chemistry with significant potential for therapeutic applications. Its unique structural features enable diverse functionalization strategies that can lead to the development of novel drugs targeting various diseases. As research continues to uncover new biological activities and synthetic pathways for this compound class, it is expected that further advancements will be made in translating these findings into effective clinical treatments.
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